2,5-Dichloro-1-methyl-3-nitrobenzene
Overview
Description
2,5-Dichloro-1-methyl-3-nitrobenzene is an aromatic compound characterized by the presence of two chlorine atoms, one methyl group, and one nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dichloro-1-methyl-3-nitrobenzene can be synthesized through the nitration of 2,5-dichlorotoluene. The nitration process typically involves the use of a mixture of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-1-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating and meta-directing group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride) as catalysts.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Reduction: The reduction of the nitro group yields 2,5-dichloro-1-methyl-3-aminobenzene.
Nucleophilic Substitution: The substitution of chlorine atoms can yield various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dichloro-1-methyl-3-nitrobenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents, particularly those with antimicrobial and anticancer properties.
Material Science: It is used in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-1-methyl-3-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. The nitro group, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it less reactive towards electrophiles. The chlorine atoms can participate in nucleophilic substitution reactions, while the methyl group can stabilize intermediates through hyperconjugation.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloronitrobenzene: Similar structure but lacks the methyl group.
1-Methyl-3-nitrobenzene: Similar structure but lacks the chlorine atoms.
2,5-Dichlorotoluene: Similar structure but lacks the nitro group.
Uniqueness
2,5-Dichloro-1-methyl-3-nitrobenzene is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of both electron-withdrawing (nitro and chlorine) and electron-donating (methyl) groups allows for a diverse range of chemical transformations and applications.
Properties
IUPAC Name |
2,5-dichloro-1-methyl-3-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZGQODQPCMNNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401277636 | |
Record name | Benzene, 2,5-dichloro-1-methyl-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401277636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807182-52-0 | |
Record name | Benzene, 2,5-dichloro-1-methyl-3-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807182-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 2,5-dichloro-1-methyl-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401277636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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